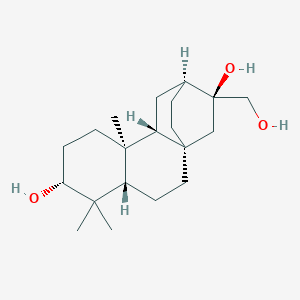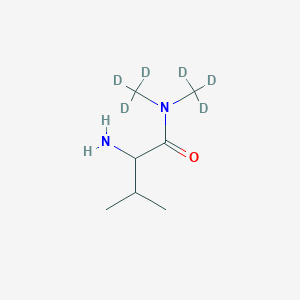
ent-Atisane-3beta,16alpha,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis efforts for related compounds have been documented, providing insights into methodologies that could be applicable to ent-Atisane-3beta,16alpha,17-triol. For instance, the synthesis of (25R)-5alpha-cholesta-3beta,16alpha,26-triol from diosgenin demonstrates the feasibility of obtaining complex steroidal structures through multi-step synthetic processes, involving hydroxylation and inversion of hydroxyl positions (Williams et al., 2004). Similarly, the creation of 16beta-hydroxy-5alpha-cholestane-3,6-dione , a cytotoxic marine oxysterol, highlights the synthesis of hydroxylated steroidal compounds from readily available precursors like diosgenin (Denancé, Guyot, & Samadi, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to ent-Atisane-3beta,16alpha,17-triol has been analyzed through various methods, including NMR and X-ray crystallography, to understand their three-dimensional conformation and stereochemistry. The work on 5alpha-Androst-16-ene-3beta,5alpha-diol and its derivatives showcases the complexity and variety of steroidal frameworks that can be synthesized and analyzed for their structural properties (Marson et al., 2003).
Chemical Reactions and Properties
The chemical behavior of similar compounds under various conditions can shed light on the reactivity of ent-Atisane-3beta,16alpha,17-triol. For example, the biotransformation of 7alpha-hydroxy- and 7-oxo-ent-atis-16-ene derivatives by the fungus Gibberella fujikuroi illustrates how microbial transformation can be utilized to modify steroidal structures, potentially leading to the hydroxylation at specific positions and the introduction of additional functional groups (Fraga et al., 2010).
Scientific Research Applications
Cytotoxic Activities
- ent-Atisane-3beta,16alpha,17-triol has been studied for its cytotoxic activities. It was isolated from the roots of Euphorbia ebracteolata along with other diterpenoids. The cytotoxic activities of these compounds were evaluated against ANA-1, B16, and Jurkat tumor cells, highlighting the potential of ent-Atisane-3beta,16alpha,17-triol in cancer research (Shi et al., 2005).
Chemical Constituents and Antifungal Properties
- ent-Atisane-3beta,16alpha,17-triol was identified as a part of the chemical constituents isolated from the pericarp of Trewia nudiflora. The study also noted the presence of trace amounts of maytansinoids which exhibited prominent antifungal properties (Du et al., 2004).
Callus Culture Studies
- The compound was also isolated from the callus cultures of Trewia nudiflora. The study aimed to understand the production of maytansinoids in callus cultures and found that these cultures could not produce maytansinoids under the given conditions, indicating the specificity of compound production in plant tissues (Du et al., 2005).
Anti-Microfouling Activity
- ent-Atisane-3beta,16alpha,17-triol was also studied for its anti-microfouling activity. A new atisane-type diterpene, which shares a similar structural framework with ent-Atisane-3beta,16alpha,17-triol, exhibited significant anti-microfouling activity against Pseudomonas pseudoalcaligenes, showcasing the potential of ent-Atisane-3beta,16alpha,17-triol in marine biofouling prevention (Wang et al., 2009).
properties
IUPAC Name |
(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCTUDLVVCKCA-LDEAWATRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Atisane-3beta,16alpha,17-triol | |
Q & A
Q1: What is known about the cytotoxic activity of ent-Atisane-3β,16α,17-triol?
A1: While ent-Atisane-3β,16α,17-triol itself was not tested for cytotoxic activity in the study by Zhang et al. [], other diterpenoids isolated from Euphorbia ebracteolata showed promising results. Notably, jolkinolide B exhibited moderate cytotoxicity against ANA-1, B16, and Jurkat tumor cell lines []. Further research is needed to determine if ent-Atisane-3β,16α,17-triol possesses similar or even greater cytotoxic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




